molecular formula C23H22N2O5S B12211701 Methyl 4-{[1-(naphthalen-2-ylsulfonyl)prolyl]amino}benzoate

Methyl 4-{[1-(naphthalen-2-ylsulfonyl)prolyl]amino}benzoate

Cat. No.: B12211701
M. Wt: 438.5 g/mol
InChI Key: XTQPRDKTPSGOEE-UHFFFAOYSA-N
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Description

Methyl 4-{[1-(naphthalen-2-ylsulfonyl)prolyl]amino}benzoate is a complex organic compound with a molecular formula of C23H21NO4S. This compound is characterized by the presence of a naphthalene ring, a sulfonyl group, and a benzoate ester. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[1-(naphthalen-2-ylsulfonyl)prolyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of naphthalene-2-sulfonyl chloride with proline to form 1-(naphthalen-2-ylsulfonyl)proline. This intermediate is then reacted with methyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[1-(naphthalen-2-ylsulfonyl)prolyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

Methyl 4-{[1-(naphthalen-2-ylsulfonyl)prolyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Methyl 4-{[1-(naphthalen-2-ylsulfonyl)prolyl]amino}benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity. Additionally, the naphthalene ring can intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylate
  • 1-Methyl-4-(naphthalen-2-ylsulfonyl)piperazine

Uniqueness

Methyl 4-{[1-(naphthalen-2-ylsulfonyl)prolyl]amino}benzoate is unique due to its combination of a naphthalene ring, sulfonyl group, and benzoate ester. This unique structure imparts specific chemical properties, making it valuable in various research applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

methyl 4-[(1-naphthalen-2-ylsulfonylpyrrolidine-2-carbonyl)amino]benzoate

InChI

InChI=1S/C23H22N2O5S/c1-30-23(27)17-8-11-19(12-9-17)24-22(26)21-7-4-14-25(21)31(28,29)20-13-10-16-5-2-3-6-18(16)15-20/h2-3,5-6,8-13,15,21H,4,7,14H2,1H3,(H,24,26)

InChI Key

XTQPRDKTPSGOEE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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